molecular formula C12H9N3O3 B2447327 2-nitro-N-pyridin-3-ylbenzamide CAS No. 175653-46-0

2-nitro-N-pyridin-3-ylbenzamide

Cat. No.: B2447327
CAS No.: 175653-46-0
M. Wt: 243.222
InChI Key: PTYIYRPPHKUIQT-UHFFFAOYSA-N
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Description

2-Nitro-N-pyridin-3-ylbenzamide is an organic compound with the molecular formula C12H9N3O3 It is characterized by the presence of a nitro group (NO2) attached to the benzene ring and a pyridine ring attached to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-pyridin-3-ylbenzamide typically involves the reaction between 2-aminopyridine and nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-pyridin-3-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-N-pyridin-3-ylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-nitro-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-pyridin-2-ylbenzamide
  • 2-Nitro-N-pyridin-4-ylbenzamide
  • 2-Nitro-N-pyridin-3-ylbenzoate

Uniqueness

2-Nitro-N-pyridin-3-ylbenzamide is unique due to its specific structural configuration, which influences its reactivity and biological activity. The position of the nitro group and the pyridine ring can significantly impact the compound’s chemical properties and interactions with molecular targets .

Properties

IUPAC Name

2-nitro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(14-9-4-3-7-13-8-9)10-5-1-2-6-11(10)15(17)18/h1-8H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYIYRPPHKUIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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